molecular formula C8H7F4NO B2936036 5-Fluoro-2-(trifluoromethoxy)benzylamine CAS No. 1092460-98-4; 123572-63-4

5-Fluoro-2-(trifluoromethoxy)benzylamine

Cat. No.: B2936036
CAS No.: 1092460-98-4; 123572-63-4
M. Wt: 209.144
InChI Key: FPZXDOJFLLZXCM-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethoxy)benzylamine (CAS: 1092460-98-4) is a fluorinated benzylamine derivative with the molecular formula C₈H₇F₄NO and a molecular weight of 209.14 g/mol. Its structure features a benzylamine backbone substituted with a fluorine atom at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position (Figure 1). The compound’s SMILES notation is NCC1=C(OC(F)(F)F)C=CC(F)=C1, and it is cataloged under PubChem CID 57365255 .

This compound is commercially available (e.g., Thermo Scientific) and is utilized in pharmaceutical and agrochemical research due to its versatile functional groups .

Properties

IUPAC Name

[5-fluoro-2-(trifluoromethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZXDOJFLLZXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-98-4
Record name 5-Fluoro-2-(trifluoromethoxy)benzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Notable Properties/Applications
This compound 1092460-98-4 C₈H₇F₄NO 209.14 5-F, 2-OCF₃ High lipophilicity; pharmaceutical intermediate
4-Fluoro-2-(trifluoromethoxy)benzylamine - C₈H₇F₄NO 209.14 4-F, 2-OCF₃ Positional isomer; similar applications
3-Fluoro-4-(trifluoromethoxy)benzylamine 886499-13-4 C₈H₇F₄NO 209.14 3-F, 4-OCF₃ Altered electronic effects
5-Fluoro-2-(trifluoromethyl)benzylamine 231291-14-8 C₈H₇F₄N 199.15 5-F, 2-CF₃ Enhanced electron-withdrawing effects
4-(Trifluoromethoxy)benzylamine 93919-56-3 C₈H₈F₃NO 191.15 4-OCF₃ Lower molecular weight; simpler structure
2-Methyl-5-(trifluoromethoxy)benzylamine 1373920-87-6 C₉H₁₀F₃NO 205.18 2-CH₃, 5-OCF₃ Increased steric bulk
5-Fluoro-2-methylbenzylamine - C₈H₁₀FN 139.17 5-F, 2-CH₃ Reduced lipophilicity

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group (-OCF₃) significantly increases lipophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) substituents. For example, this compound (logP ~1.44) is more lipophilic than 5-fluoro-2-methylbenzylamine (logP ~1.08 inferred) .
  • Electronic Effects : Fluorine and trifluoromethoxy groups are electron-withdrawing, altering the aromatic ring’s electronic density. This can affect reactivity in substitution reactions or binding affinity in biological targets .

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